Eucarvone

Übersicht

Beschreibung

It is a naturally occurring compound found in various essential oils, including those from plants like Asarum sieboldii, Schizonepeta tenuifolia, and Zanthoxylum piperitum . Eucarvone is known for its distinctive minty odor and is used in various applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eucarvone can be synthesized from carvone through a series of chemical reactions. The transformation involves the photochemical isomerization of carvone to this compound. This process typically requires the use of polar solvents like trifluoroethanol and prolonged photolysis . The reaction conditions include:

Solvent: Trifluoroethanol

Photolysis Duration: Approximately 3 days

Yield: Around 48%

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources or the synthetic conversion from carvone. The extraction process includes distillation and purification steps to isolate this compound from essential oils.

Analyse Chemischer Reaktionen

Types of Reactions: Eucarvone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents used.

Reduction: Catalytic hydrogenation of this compound can yield different reduced forms.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or zinc and acetic acid.

Substitution: Reagents like tosylhydrazone can be used for substitution reactions.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Reduced forms like carvomenthol and carvomenthone.

Substitution: Products like cycloheptatriene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Eucarvone has been investigated for its potential therapeutic properties, including:

- Antimicrobial and Antifungal Properties : this compound has demonstrated effectiveness against foodborne pathogens such as Salmonella Enteritidis and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans . These findings suggest its potential use as a natural food preservative and antifungal treatment.

- Anti-inflammatory and Antioxidant Effects : Research indicates that this compound may reduce inflammation and oxidative stress in various cell models . This property could position this compound as a therapeutic agent for conditions related to inflammation and oxidative damage.

- Skin Permeation Enhancer : A study highlighted this compound's role as an enhancer for drug permeation through human skin. It was found to be effective in improving the delivery of hydrophobic drugs like haloperidol . This characteristic could be beneficial in pharmaceutical formulations aimed at enhancing drug absorption.

Agricultural Applications

This compound's insecticidal properties have made it a candidate for sustainable pest control solutions:

- Natural Insecticide : Studies have shown that this compound is effective against various insect pests, including mosquitoes, houseflies, and stored-product insects . This application is particularly relevant in developing eco-friendly alternatives to synthetic pesticides.

Industrial Applications

This compound's distinct aroma has led to its exploration in the fragrance and flavoring industries:

- Flavoring Agent : Due to its pleasant scent, this compound is being investigated as a potential flavoring agent in the food and beverage industry . Its use could enhance the sensory attributes of various products.

- Synthetic Organic Chemistry : this compound serves as a versatile building block for synthesizing complex molecules. Its carbonyl group can be modified through reactions such as the Wittig reaction and Grignard reactions, making it valuable in synthetic organic chemistry .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings/Research Highlights |

|---|---|---|

| Medicinal | Antimicrobial, antifungal, anti-inflammatory | Effective against pathogens; enhances drug permeation |

| Agricultural | Natural insecticide | Effective against mosquitoes and stored-product insects |

| Industrial | Flavoring agent, synthetic organic chemistry | Potential flavor enhancer; versatile building block |

Case Studies

- Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida albicans, revealing significant inhibition of fungal growth at low concentrations. This suggests its potential use in developing antifungal treatments .

- Skin Permeation Enhancer Study : Research conducted on human skin models showed that this compound improved the permeation of haloperidol compared to controls. The study concluded that this compound could serve as a promising enhancer for transdermal drug delivery systems .

- Insecticidal Efficacy : An investigation into this compound's insecticidal properties demonstrated high mortality rates in mosquito populations after exposure to this compound-based formulations. This supports its application in eco-friendly pest management strategies .

Wirkmechanismus

Eucarvone exerts its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell damage. This mechanism is particularly evident in its phytotoxic activity, where this compound induces lipid peroxidation and cell death in susceptible plant species . The molecular targets include cellular membranes and enzymes involved in ROS production.

Vergleich Mit ähnlichen Verbindungen

Eucarvone is compared with other similar monoterpene ketones like menthone and pulegone. These compounds share structural similarities but differ in their biological activities and applications:

Menthone: Known for its cooling sensation and used in flavoring and medicinal applications.

Pulegone: Exhibits strong insecticidal properties and is used in pest control.

This compound’s uniqueness lies in its selective phytotoxicity and potential therapeutic applications, distinguishing it from other monoterpene ketones .

Biologische Aktivität

Eucarvone is a bicyclic monoterpenoid ketone with the molecular formula . It is primarily known for its presence in various essential oils, particularly those derived from plants such as dill (Artemisia absinthium) and eucalyptus (Eucalyptus globulus). This article delves into the biological activities of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, antioxidant properties, and potential applications in pest control.

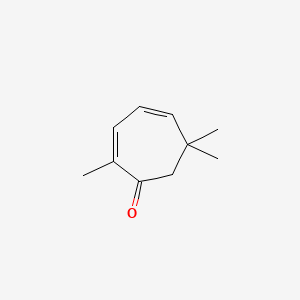

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by a cycloheptadiene ring fused with a cyclobutane ring. It possesses three methyl groups attached to the cycloheptadiene ring and a ketone carbonyl group. The compound exists in two enantiomeric forms: R-enantiomer, which has a minty aroma, and S-enantiomer, which has a caraway-like scent. This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates its effectiveness against foodborne bacteria such as Salmonella enteritidis and Escherichia coli, making it a promising candidate for natural food preservatives. Additionally, it demonstrates antifungal activity against common spoilage fungi like Aspergillus niger and Candida albicans.

| Pathogen | Activity | Reference |

|---|---|---|

| Salmonella enteritidis | Antimicrobial | |

| Escherichia coli | Antimicrobial | |

| Aspergillus niger | Antifungal | |

| Candida albicans | Antifungal |

Anti-Inflammatory and Antioxidant Properties

Emerging studies suggest that this compound possesses anti-inflammatory and antioxidant properties. In vitro experiments have shown that this compound can reduce inflammation markers and oxidative stress in various cell models. These findings indicate potential therapeutic applications for conditions related to inflammation and oxidative damage.

- Anti-inflammatory Activity : this compound has been shown to inhibit nitric oxide production in cell cultures, suggesting its role in mitigating inflammatory responses.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Insecticidal Properties

This compound has also been investigated for its potential as a natural insecticide. Studies have demonstrated its efficacy against various insect pests, including mosquitoes, houseflies, and stored-product insects. This characteristic positions this compound as a candidate for developing eco-friendly pest control solutions.

| Insect Species | Activity | Reference |

|---|---|---|

| Mosquitoes | Insecticidal | |

| Houseflies | Insecticidal | |

| Stored-product insects | Insecticidal |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against several foodborne pathogens using agar diffusion methods. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.1% to 0.5% v/v against tested strains.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a model of lipopolysaccharide-induced inflammation in macrophages. This compound treatment resulted in a marked reduction in pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

- Insecticidal Activity Assessment : Research assessing the insecticidal properties of this compound involved bioassays with both adult mosquitoes and larvae. The results showed high mortality rates at low concentrations, underscoring its potential use in sustainable pest management.

Eigenschaften

IUPAC Name |

2,6,6-trimethylcyclohepta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQIURXCUHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198310 | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-93-5 | |

| Record name | Eucarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucarvone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCARVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of eucarvone?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound's structure can be confirmed using NMR spectroscopy. For instance, protonated this compound exhibits characteristic carbon and proton chemical shifts, along with interproton coupling constants, which provide insights into its charge distribution. []

Q3: How can this compound be synthesized?

A3: One synthetic route utilizes the readily available compound, carvone. Through a series of reactions, including photoisomerization and a Beckmann cleavage, carvone can be transformed into racemic grandisol, a pheromone component of the boll weevil, with this compound serving as a key intermediate in the synthesis. []

Q4: Does this compound exhibit any insecticidal properties?

A4: Yes, this compound has demonstrated insecticidal activity. Studies have shown its fumigant toxicity against various insect pests, including the rice weevil (Sitophilus oryzae) and the potato tuber moth (Phthorimaea operculella). [, , ]

Q5: What is the mechanism of this compound's insecticidal action?

A5: While the exact mechanism is not fully elucidated, studies suggest that this compound, like some other monoterpenoids, may exert its insecticidal effect by disrupting the nervous system of insects. Further research is needed to determine the precise mode of action. [, ]

Q6: Has this compound shown potential for mosquito control?

A6: Yes, research indicates that this compound possesses larvicidal activity against Culex pipiens larvae, highlighting its potential for mosquito control. Additionally, studies have explored its repellent properties against adult Culex pipiens. [, ]

Q7: Are there any other potential applications of this compound in pest management?

A7: Beyond its insecticidal activity, this compound's potential as a fungicide has been investigated. One study demonstrated its antifungal activity against wood contaminant fungi, suggesting potential applications in protecting organic cultural heritage. []

Q8: Does this compound play a role in plant defense mechanisms?

A8: this compound is a constituent of the essential oil produced by glandular trichomes in the leaves of certain plants, such as Artemisia tridentata vaseyana (mountain big sagebrush). The production of this compound, along with other terpenoids like camphor, increases after pruning, suggesting a role in the plant's response to stress and potential defense against herbivores or pathogens. []

Q9: Does this compound exhibit any anti-inflammatory activity?

A9: Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with macrophage migration inhibitory factor (MIF). []

Q10: What types of chemical transformations can this compound undergo?

A10: this compound, as a cyclic ketone with a conjugated diene system, is prone to various chemical transformations. Some notable reactions include:

- Photoisomerization: Upon UV irradiation, this compound can undergo photoisomerization, leading to the formation of various structural isomers, including bicyclic ketones and phenols. [, ]

- Reduction: this compound can be reduced to dihydrothis compound, a process facilitated by specific microorganisms or catalysts like Raney nickel. [, ]

- Complexation: this compound can act as a ligand, forming complexes with Lewis acids like boron trihalides (BF3, BCl3, BBr3) or transition metals like iron. These complexes often exhibit distinct reactivity compared to the free ligand. [, , ]

- Dimerization: Under specific conditions, such as treatment with base, a tosylhydrazone derivative of this compound can undergo a unique dimerization process involving a diazo intermediate and a transient cyclopropene, leading to complex polycyclic structures. [, ]

Q11: What analytical techniques are commonly employed to identify and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, such as essential oils and plant extracts. [, , , , , ]

Q12: Can you elaborate on the use of GC-MS for analyzing this compound in essential oils?

A12: GC-MS is a powerful technique for analyzing complex mixtures like essential oils. The essential oil is injected into the GC system, where the components are separated based on their volatility. As each compound elutes from the GC column, it enters the MS detector, which provides structural information based on the compound's fragmentation pattern. This allows for the identification and quantification of this compound within the essential oil. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.